4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C26H21N3O2 and its molecular weight is 407.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermodynamic and Physical Properties
Research on 1,3,4-oxadiazole derivatives, including similar compounds to "4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one," has investigated their thermodynamic properties in binary mixtures with solvents like chloroform and N,N-dimethyl formamide. Studies have measured density, viscosity, ultrasonic velocity, and derived thermodynamic parameters, providing insight into solute-solvent and solute-solute interactions and the structure-making or breaking capabilities of the solutes (Godhani, Dobariya, Sanghani, & Mehta, 2017).
Anticancer Potential
Compounds structurally related to the query molecule have been designed and synthesized for potential anticancer applications. For instance, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were evaluated for antitumor activities against various human cancer cell lines, demonstrating moderate to high levels of activity and suggesting a promising avenue for cancer treatment research (Fang et al., 2016).
Synthesis and Characterization
The synthesis and characterization of 1,3,4-oxadiazole derivatives and their interactions with different solvents at various temperatures have been extensively studied. These investigations aim to understand the impact of structural modifications on physicochemical properties, which are crucial for designing compounds with desired biological activities (Godhani, Dobariya, Sanghani, & Mehta, 2013).
Novel Syntheses for Bioactive Molecules
Research has also focused on developing one-pot, multi-component synthesis methods for producing novel compounds with potential bioactivity. For example, a study explored the synthesis of diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as potential anticancer agents, showcasing the versatility of 1,3,4-oxadiazole derivatives in medicinal chemistry (Ding, Sun, Zhao, & Yu, 2020).
Properties
IUPAC Name |
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2/c1-16-8-12-20(13-9-16)29-15-23(21-6-4-5-7-22(21)26(29)30)25-27-24(28-31-25)19-11-10-17(2)18(3)14-19/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKRHPGHRUEGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.